Azetidine, 2-ethenyl-2-methyl-
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Overview
Description
Azetidine, 2-ethenyl-2-methyl- is a four-membered nitrogen-containing heterocycle. This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity. The presence of the ethenyl and methyl groups at the 2-position further enhances its chemical properties, making it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including Azetidine, 2-ethenyl-2-methyl-, can be achieved through several methods:
Alkylation of Primary Amines: This method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Cyclocondensation Reactions: A one-pot synthesis from alkyl dihalides and primary amines or hydrazines under microwave irradiation in an alkaline aqueous medium.
Intramolecular Amination: Organoboronates undergo intramolecular amination via a 1,2-metalate shift of an aminoboron “ate” complex.
Direct Alkylation: 1-azabicyclo[1.1.0]butane (ABB) can be directly alkylated with organometal reagents in the presence of Cu(OTf)2.
Industrial Production Methods
Industrial production of azetidines often involves large-scale cyclocondensation reactions and direct alkylation methods due to their efficiency and scalability. The use of microwave irradiation and solid supports like alumina can enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Azetidine, 2-ethenyl-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and oxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts are used.
Substitution: Nucleophiles such as alkyl halides or organometallic reagents are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted azetidines, depending on the specific reagents and conditions used .
Scientific Research Applications
Azetidine, 2-ethenyl-2-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Azetidine, 2-ethenyl-2-methyl- is primarily driven by its ring strain and the presence of reactive functional groups. The compound can interact with various molecular targets, including enzymes and receptors, through nucleophilic or electrophilic interactions. The ring strain facilitates ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
Azetidine, 2-ethenyl-2-methyl- is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it more stable than aziridines but more reactive than pyrrolidines, offering a versatile platform for various chemical transformations and applications .
Properties
CAS No. |
103564-08-5 |
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Molecular Formula |
C6H11N |
Molecular Weight |
97.16 g/mol |
IUPAC Name |
2-ethenyl-2-methylazetidine |
InChI |
InChI=1S/C6H11N/c1-3-6(2)4-5-7-6/h3,7H,1,4-5H2,2H3 |
InChI Key |
HYBJFPYWEDDUMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN1)C=C |
Origin of Product |
United States |
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